1-Isobutyl-1h-pyrrole-2,5-dione

説明

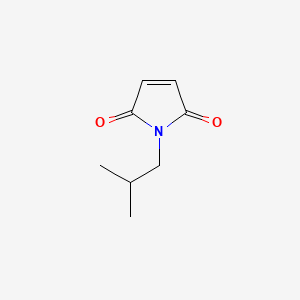

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-(2-methylpropyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-6(2)5-9-7(10)3-4-8(9)11/h3-4,6H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBIYKOUEZOEMMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=O)C=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90288390 | |

| Record name | 1-isobutyl-1h-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90288390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4120-68-7 | |

| Record name | NSC55578 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55578 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-isobutyl-1h-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90288390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Optimization for 1 Isobutyl 1h Pyrrole 2,5 Dione

Conventional Synthetic Approaches to N-Alkylmaleimides

Traditional methods for synthesizing N-alkylmaleimides have long been established, primarily relying on two-step condensation-dehydration reactions or more complex multi-step protocols designed to accommodate sensitive substrates.

Condensation-Dehydration Reactions of Maleic Anhydride with Isobutylamine

The most direct and widely employed method for synthesizing 1-Isobutyl-1H-pyrrole-2,5-dione is the reaction between maleic anhydride and isobutylamine. This process is a classic example of a condensation reaction, where two molecules combine with the elimination of a smaller molecule, in this case, water. khanacademy.orgsdstate.edu

The reaction proceeds in two distinct stages:

Amic Acid Formation: Initially, the primary amine (isobutylamine) acts as a nucleophile, attacking one of the carbonyl carbons of the maleic anhydride ring. This rapid, often exothermic, ring-opening reaction forms an intermediate N-isobutylmaleamic acid.

Cyclization and Dehydration: The subsequent and typically rate-limiting step involves the cyclization of the amic acid intermediate to form the five-membered pyrrole-2,5-dione ring. This intramolecular condensation is achieved through dehydration, which is commonly facilitated by heating the reaction mixture, often in the presence of a dehydrating agent or an azeotroping solvent like toluene or glacial acetic acid to remove the water formed. cibtech.org

Multi-step Protocols Involving Pyrrole-2,5-dione Precursors

For substrates that are sensitive to the conditions of direct condensation or to achieve specific functionalities, multi-step synthetic routes are employed. A notable strategy involves a three-step procedure utilizing a Diels-Alder reaction to protect the reactive carbon-carbon double bond of the maleimide (B117702) system. researchgate.net

This protocol can be summarized as follows:

Diels-Alder Condensation: Maleic anhydride is first reacted with a diene, such as furan (B31954), in a Diels-Alder cycloaddition to form a stable adduct. This temporarily protects the double bond.

Imide Formation: The resulting anhydride adduct is then reacted with the desired amine (isobutylamine) to form the N-substituted imide under mild conditions.

Retro-Diels-Alder Reaction: The final step involves a retro-Diels-Alder reaction, typically achieved by heating, which regenerates the carbon-carbon double bond and releases the protecting diene, yielding the pure N-substituted maleimide. researchgate.net

This method is advantageous for its mild reaction conditions and high yields, avoiding the harsh conditions that can lead to by-products in direct condensation. researchgate.net

Advanced and High-Efficiency Synthesis Techniques

In response to the growing demand for sustainable and efficient chemical processes, advanced synthetic techniques have been developed. These methods focus on accelerating reaction rates, increasing yields, and minimizing environmental impact.

Microwave-Assisted Synthesis of N-Substituted Pyrrole-2,5-diones for Enhanced Reaction Kinetics

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations. rsc.org In the synthesis of N-substituted pyrrole-2,5-diones, microwave irradiation offers significant advantages over conventional heating by enabling rapid and uniform heating of the reaction mixture. nih.govresearchgate.net

This technique dramatically reduces reaction times from hours to mere minutes, while often improving product yields and purity. rsc.orgscipublications.com The efficiency of microwave heating can facilitate the synthesis under solvent-free conditions, further enhancing the green credentials of the process. nih.gov For instance, protocols have been developed for the microwave-assisted synthesis of various five-membered nitrogen heterocycles, demonstrating the broad applicability of this technology. nih.gov

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Hours | Minutes nih.gov |

| Energy Input | Less efficient, bulk heating | Direct, efficient heating of polar molecules |

| Yields | Variable, often moderate | Generally higher rsc.org |

| By-product Formation | Can be significant | Often reduced due to shorter reaction times rsc.org |

Catalytic Approaches (e.g., Copper-Catalyzed Substitution Reactions)

Modern synthetic chemistry increasingly relies on transition metal catalysis to forge chemical bonds with high efficiency and selectivity. Copper-catalyzed reactions, in particular, have been developed for N-alkylation, providing an alternative pathway for the formation of C-N bonds. nih.govrsc.org

These catalytic systems can enable the coupling of N-nucleophiles with alkyl halides. nih.gov In the context of this compound synthesis, a potential catalytic route could involve the copper-catalyzed coupling of a maleimide salt with an isobutyl halide. Such methods often proceed under milder conditions than traditional nucleophilic substitution reactions and can exhibit broad substrate scope. nih.govsustech.edu.cn While not the standard method for simple N-alkylmaleimides, these catalytic approaches represent an advanced strategy for constructing more complex or challenging derivatives.

Solvent-Free and Environmentally Conscious Synthetic Routes

Solvent-free synthesis is a key principle of green chemistry, aiming to reduce waste and environmental impact by eliminating the need for organic solvents. researchgate.net The synthesis of pyrrole (B145914) derivatives, including N-alkylmaleimides, has been successfully adapted to solvent-free conditions. researchgate.net

Asymmetric Synthesis of Chiral this compound Derivatives

The generation of chiral molecules is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and fine chemicals. For derivatives of this compound, achieving high levels of stereocontrol is crucial for isolating specific enantiomers or diastereomers with desired biological activities. Asymmetric synthesis provides the tools to create these stereochemically defined compounds, with organocatalysis emerging as a powerful and environmentally benign approach.

Enantioselective Michael Additions Utilizing Organocatalysis

The Michael addition is a fundamental carbon-carbon bond-forming reaction, and its enantioselective variant is a key strategy for constructing chiral molecules. In the context of this compound derivatives, organocatalysis has been successfully employed to control the stereochemical outcome of Michael additions.

Research has demonstrated the use of bifunctional Takemoto's catalysts for the enantioselective Michael reaction of α-aminomaleimides, including 1-isobutyl substituted variants, with nitroolefins. nih.gov These reactions proceed in good yields with high enantiomeric excess (ee). nih.gov For instance, the reaction of an aminomaleimide with various β-nitrostyrenes in toluene at 0 °C, catalyzed by a specific Takemoto's catalyst, consistently yields the corresponding Michael adducts with excellent stereoselectivity. nih.gov The catalyst's thiourea moiety activates the nitroolefin via hydrogen bonding, while the tertiary amine group deprotonates the maleimide, forming a chiral ion pair that directs the enantioselective addition.

The scope of this methodology is broad, accommodating various substituents on the nitroolefin's aromatic ring. The electronic nature and position of these substituents have minimal impact on the stereoselectivity, highlighting the robustness of the catalytic system. nih.gov

Table 1: Organocatalytic Enantioselective Michael Reaction of α-Aminomaleimides with β-Nitroolefins nih.gov Reaction Conditions: α-aminomaleimide (0.10 mmol), β-nitroolefin (0.10 mmol), and Takemoto's catalyst (0.01 mmol) in Toluene (1 mL) at 0 °C.

| Product | Amine Substituent (on Maleimide) | Nitroolefin | Yield (%) | ee (%) |

| 4a | Phenylamino | β-Nitrostyrene | 85 | 92 |

| 4b | 4-Methoxyphenylamino | β-Nitrostyrene | 86 | 93 |

| 4c | Phenylamino | 1-(2-nitrovinyl)-2-chlorobenzene | 84 | 94 |

| 4d | Phenylamino | 1-(2-nitrovinyl)-4-chlorobenzene | 83 | 91 |

| 4e | Phenylamino | 1-(2-nitrovinyl)-4-bromobenzene | 82 | 90 |

| 4f | Phenylamino | 1-(2-nitrovinyl)-4-methylbenzene | 85 | 92 |

Stereocontrol Strategies in the Synthesis of Pyrrole-2,5-dione Analogs

Achieving precise stereocontrol in the synthesis of pyrrole-2,5-dione analogs relies heavily on the strategic selection of catalysts and reaction conditions. The development of asymmetric organocatalysis has provided a versatile toolkit for this purpose, enabling the synthesis of complex chiral structures with high fidelity.

One of the primary strategies involves the use of bifunctional catalysts, such as the thiourea-based Takemoto's catalyst or squaramides, which can simultaneously activate both the nucleophile and the electrophile in a transition state assembly. nih.govbeilstein-journals.org In the Michael addition of aminomaleimides to nitroolefins, the catalyst orients the reactants in a specific spatial arrangement, favoring attack from one enantiotopic face over the other, thus inducing high enantioselectivity. nih.gov

Solvent choice is another critical parameter for optimizing stereocontrol. The polarity and hydrogen-bonding capability of the solvent can influence the catalyst's conformation and the stability of the transition state. For example, in the asymmetric Michael addition of diones to other electrophiles, chlorinated solvents like chloroform have been shown to be superior to apolar or polar aprotic solvents in achieving high enantioselectivity. beilstein-journals.org

Furthermore, the structure of the catalyst itself is paramount. Cinchona alkaloid-derived catalysts, for instance, are widely used due to their rigid scaffold and tunable steric and electronic properties. beilstein-journals.org By modifying the substituents on the catalyst, it is possible to fine-tune the chiral environment of the reaction, thereby maximizing both diastereoselectivity and enantioselectivity. These strategies, which have been successfully applied to related dione systems, represent a blueprint for controlling the stereochemistry in the synthesis of diverse chiral this compound analogs.

Industrial Scale-Up Considerations and Process Intensification Challenges

The transition from laboratory-scale synthesis to industrial production of this compound and its derivatives presents significant challenges related to cost, safety, efficiency, and sustainability. The traditional Paal-Knorr reaction, a common method for synthesizing the pyrrole core, often requires conditions that are not ideal for large-scale manufacturing. nih.gov

One of the primary challenges is the reliance on harsh reaction conditions, such as high temperatures and the use of strong acids, which can lead to the formation of by-products and complicate purification. nih.gov Furthermore, many literature methods employ organic solvents and an excess of water, increasing waste generation and processing costs. The formation of oligomeric by-products during prolonged contact with acidic media is another significant drawback that can reduce yield and require extensive purification steps, making the process less economically viable on an industrial scale. nih.gov

Process intensification aims to address these challenges by developing safer, more efficient, and more sustainable manufacturing processes. For pyrrole synthesis, this involves moving towards one-pot, multi-step reactions that minimize intermediate isolation and purification steps. nih.gov A key goal is to reduce or eliminate the use of volatile organic solvents and operate at lower temperatures to improve energy efficiency and safety.

Recent developments have focused on creating robust, one-pot processes that can be scaled up. For example, a two-step process starting from 2,5-dimethylfuran involves an acid-catalyzed ring-opening to form 2,5-hexanedione, followed by the Paal-Knorr reaction with a primary amine in the same vessel without purification of the intermediate. nih.gov This approach uses only a stoichiometric amount of water and a sub-stoichiometric amount of acid catalyst at moderate temperatures (e.g., 50 °C), leading to quantitative yields of the dione intermediate and high yields of the final pyrrole product. nih.gov Such intensified processes, which minimize waste and improve carbon efficiency, are crucial for the successful and sustainable industrial-scale production of this compound and its analogs.

Comprehensive Spectroscopic and Structural Elucidation of 1 Isobutyl 1h Pyrrole 2,5 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. Through one-dimensional and two-dimensional experiments, it is possible to map the carbon-hydrogen framework of 1-Isobutyl-1H-pyrrole-2,5-dione.

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. In this compound, the spectrum exhibits characteristic signals corresponding to the isobutyl group and the pyrrole-2,5-dione ring system.

The two olefinic protons on the maleimide (B117702) ring are chemically equivalent due to the molecule's symmetry, resulting in a sharp singlet. The protons of the isobutyl group give rise to three distinct signals: a doublet for the methylene (-CH₂-) protons adjacent to the nitrogen, a multiplet for the methine (-CH-) proton, and a doublet for the six equivalent methyl (-CH₃) protons. The splitting patterns (multiplicity) arise from spin-spin coupling with adjacent protons.

Isotopic labeling, while not commonly reported for this specific compound, could be employed for definitive signal assignment. For instance, substituting one of the vinyl protons with deuterium would result in the disappearance of the corresponding singlet, confirming its chemical shift.

Table 1: Predicted ¹H NMR Spectral Data for this compound Predicted data based on typical values for N-substituted maleimides and isobutyl groups.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.70 | Singlet | 2H | HC=CH |

| ~3.35 | Doublet | 2H | N-CH₂ -CH |

| ~2.05 | Multiplet (Nonet) | 1H | CH₂-CH -(CH₃)₂ |

| ~0.88 | Doublet | 6H | CH-(CH₃ )₂ |

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. For this compound, four distinct signals are expected: two for the maleimide ring (carbonyl and vinyl carbons) and two for the isobutyl group (methine and methyl carbons are equivalent, and the methylene carbon).

DEPT (Distortionless Enhancement by Polarization Transfer) experiments are instrumental in differentiating between carbon types based on the number of attached protons. emerypharma.com

DEPT-90: Shows only CH (methine) carbons as positive signals.

DEPT-135: Shows CH and CH₃ (methyl) carbons as positive signals and CH₂ (methylene) carbons as negative signals. Quaternary carbons (like the carbonyl group) are not observed in DEPT spectra. emerypharma.com

2D NMR techniques provide correlational data that confirms the connectivity of the molecule.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms. It would show cross-peaks connecting the ¹H signals of the isobutyl group and the vinyl protons to their corresponding ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (typically 2-3 bond) correlations between carbon and proton atoms. This is particularly useful for connecting different fragments of the molecule. For instance, an HMBC spectrum would show a correlation between the methylene (-CH₂-) protons of the isobutyl group and the carbonyl (C=O) carbons of the pyrrole-2,5-dione ring, confirming the point of attachment.

Table 2: Predicted ¹³C NMR and DEPT Spectral Data for this compound Predicted data based on typical values for N-substituted maleimides and isobutyl groups.

| Chemical Shift (δ) ppm | Carbon Type | DEPT-90 | DEPT-135 | Assignment |

| ~171.0 | C | No Signal | No Signal | C =O |

| ~134.2 | CH | Positive | Positive | HC =C H |

| ~47.5 | CH₂ | No Signal | Negative | N-CH₂ -CH |

| ~28.0 | CH | Positive | Positive | CH₂-CH -(CH₃)₂ |

| ~20.0 | CH₃ | No Signal | Positive | CH-(CH₃ )₂ |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight and can offer insights into the molecular structure through the analysis of fragmentation patterns.

Electron Ionization (EI-MS) is a hard ionization technique that involves bombarding the molecule with high-energy electrons, often leading to extensive fragmentation. stackexchange.com The resulting mass spectrum displays a molecular ion peak (M⁺) corresponding to the intact molecule, along with numerous fragment ions. For this compound (Molecular Weight: 153.18 g/mol ), the EI-MS spectrum would be expected to show the molecular ion at m/z 153. Key fragmentation pathways would likely involve the cleavage of the isobutyl group, leading to prominent fragments.

Electrospray Ionization (ESI-MS) is a soft ionization technique that is particularly useful for producing ions from molecules in solution with minimal fragmentation. wikipedia.org In ESI-MS, this compound would typically be observed as a pseudomolecular ion, such as the protonated molecule [M+H]⁺ at m/z 154 or adducts with sodium [M+Na]⁺ at m/z 176. This technique is excellent for confirming the molecular weight of the compound. wikipedia.org

High-Resolution Mass Spectrometry measures the m/z values with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental composition of the molecule and its fragments. For this compound, with the molecular formula C₈H₁₁NO₂, HRMS can distinguish its exact mass from other compounds that might have the same nominal mass. This is an invaluable tool for confirming the molecular formula of a newly synthesized compound or an unknown substance.

Table 3: Predicted Mass Spectrometry Data for this compound

| Technique | Ion Type | Calculated m/z | Likely Fragment Ions (EI-MS) |

| EI-MS | M⁺ | 153.0790 | m/z 97 (Maleimide radical cation), m/z 57 (Isobutyl cation) |

| ESI-MS | [M+H]⁺ | 154.0863 | - |

| ESI-MS | [M+Na]⁺ | 176.0682 | - |

| HRMS (EI) | M⁺ | 153.07898 | - |

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These methods are highly effective for identifying the functional groups present in a compound. IR and Raman spectroscopy are complementary; some vibrations that are strong in IR may be weak or absent in Raman, and vice versa. edinst.com

For this compound, the key functional groups are the imide (two C=O groups), the alkene (C=C), and the alkyl C-H bonds.

Imide C=O Stretching: The two carbonyl groups in the imide ring give rise to two characteristic stretching bands due to symmetric and asymmetric vibrations. The asymmetric stretch typically appears at a higher wavenumber and is strong in the IR spectrum. The symmetric stretch is often stronger in the Raman spectrum.

Olefinic C=C and C-H Stretching: The carbon-carbon double bond of the maleimide ring shows a stretching vibration in the 1630-1680 cm⁻¹ region. The stretching of the C-H bonds attached to this double bond occurs above 3000 cm⁻¹.

Alkyl C-H Stretching and Bending: The isobutyl group exhibits characteristic C-H stretching vibrations just below 3000 cm⁻¹ and various bending (scissoring, wagging) vibrations in the 1350-1470 cm⁻¹ region.

Table 4: Predicted Vibrational Spectroscopy Data for this compound Predicted data based on typical values for N-substituted maleimides.

| Wavenumber (cm⁻¹) | Vibration Type | Technique (Stronger Signal) |

| ~3100 | =C-H Stretch | IR |

| ~2870-2960 | C-H Stretch (Alkyl) | IR / Raman |

| ~1770 | C=O Asymmetric Stretch | IR |

| ~1700 | C=O Symmetric Stretch | Raman |

| ~1640 | C=C Stretch | Raman |

| ~1370-1470 | C-H Bending (Alkyl) | IR |

X-ray Crystallography for Precise Solid-State Structural Determination of Pyrrole-2,5-dione Derivatives

The general workflow for the X-ray crystallographic analysis of a pyrrole-2,5-dione derivative such as this compound would involve the following key steps:

Crystal Growth: The first and often most challenging step is to grow single crystals of high quality. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.

Data Collection: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays, and the intensities and positions of the diffracted beams are recorded by a detector.

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the crystal, from which the positions of the atoms can be determined. This initial model is then refined to best fit the experimental data.

The resulting crystallographic data would be presented in a standardized format, including the crystal system, space group, unit cell dimensions, and atomic coordinates. Below is a hypothetical data table illustrating the type of information that would be obtained from such an analysis.

Hypothetical X-ray Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 12.1 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1009 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.25 |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the purification and purity assessment of synthesized chemical compounds like this compound. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly well-suited for these purposes.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are powerful separation techniques used to determine the purity of a sample and to isolate the desired compound from a mixture. These methods separate components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the eluent). UPLC, an advancement of HPLC, utilizes smaller particle sizes in the stationary phase and higher pressures, resulting in faster analysis times and improved resolution.

For the analysis of N-substituted maleimides like this compound, reversed-phase HPLC or UPLC are commonly employed. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The retention time of the compound is a key parameter for its identification and is influenced by its polarity; less polar compounds are retained longer on the column.

A typical HPLC/UPLC method for the purity assessment of this compound would involve the following:

Column: A C18 column is a common choice for reversed-phase chromatography.

Mobile Phase: A gradient elution is often used, starting with a high percentage of a polar solvent (e.g., water with a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape) and gradually increasing the proportion of a less polar organic solvent (e.g., acetonitrile or methanol).

Detection: A UV detector is typically used, as the pyrrole-2,5-dione chromophore absorbs UV light. The wavelength of maximum absorbance (λmax) for the maleimide ring is generally in the range of 210-230 nm.

Purity Determination: The purity of the sample is determined by integrating the area of the peak corresponding to this compound and expressing it as a percentage of the total area of all peaks in the chromatogram.

Illustrative HPLC Parameters for the Analysis of this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a highly sensitive method for identifying and quantifying volatile and thermally stable compounds. This compound, being a relatively small and non-polar molecule, is amenable to GC-MS analysis.

In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized and carried by an inert gas (the mobile phase) through a heated capillary column (the stationary phase). The separation is based on the compound's boiling point and its interactions with the stationary phase. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

The mass spectrum of a compound is a characteristic fingerprint that can be used for its identification. The fragmentation pattern, which results from the breakdown of the molecular ion in the mass spectrometer, provides valuable structural information. For this compound, the molecular ion peak (M+) would be expected at an m/z corresponding to its molecular weight. Common fragmentation pathways for N-alkyl maleimides involve cleavage of the N-alkyl bond and fragmentation of the isobutyl group.

Predicted Key Mass Fragments for this compound in GC-MS

| m/z | Fragment Ion |

| 153 | [M]+ (Molecular Ion) |

| 97 | [M - C₄H₈]+ (Loss of isobutylene) |

| 57 | [C₄H₉]+ (Isobutyl cation) |

Chemical Reactivity and Mechanistic Investigations of 1 Isobutyl 1h Pyrrole 2,5 Dione

Nucleophilic Addition Reactions of the Maleimide (B117702) Moiety

The electron-withdrawing effect of the two adjacent carbonyl groups renders the double bond of the maleimide ring highly electrophilic and susceptible to attack by nucleophiles. This reactivity is the cornerstone of its utility, especially in the context of covalent labeling of biomolecules.

Michael Addition with Thiol-Containing Biomolecules and Reagents

The most prominent reaction of 1-Isobutyl-1H-pyrrole-2,5-dione is the thia-Michael addition, a conjugate addition reaction with thiol-containing compounds. This reaction is exceptionally efficient and proceeds readily under mild, often physiological, conditions (pH 7.0-7.4) without the need for a catalyst. nih.govyoutube.com The mechanism involves the attack of a thiolate anion (RS⁻) on one of the electrophilic carbons of the maleimide double bond, forming a stable succinimide (B58015) thioether linkage. youtube.comnih.gov

This reaction is widely exploited for the covalent attachment of molecules to cysteine residues in proteins and peptides. nih.gov The high specificity for thiols over other nucleophilic functional groups present in proteins, such as amines and hydroxyls, makes N-substituted maleimides like the isobutyl derivative powerful tools in proteomics and for the development of antibody-drug conjugates. nih.govnih.gov

While the succinimide thioether bond is generally considered stable, studies have shown that it can undergo retro- and exchange reactions in the presence of excess thiols, such as glutathione, in highly reducing environments. nih.govacs.org This reversibility can be tuned and has been explored as a strategy for controlled release mechanisms. nih.gov The reaction lifecycle is depicted below:

Table 1: Thia-Michael Addition Reaction Overview

| Reactants | Conditions | Product | Key Features |

|---|

Reactions with Primary and Secondary Amines

Primary and secondary amines can also act as nucleophiles in a Michael-type addition across the double bond of this compound. The mechanism is analogous to the thia-Michael addition, where the lone pair of electrons on the nitrogen atom attacks the electrophilic double bond. chemrevise.org This aza-Michael addition reaction leads to the formation of a stable carbon-nitrogen bond, yielding an aminofunctionalized succinimide derivative.

However, the reaction with amines can be less specific than with thiols. The direct alkylation of amines can sometimes lead to multiple additions, especially with primary amines, though the steric hindrance of the maleimide structure can mitigate this. masterorganicchemistry.com The reaction is generally favored under neutral to slightly basic conditions, which increase the nucleophilicity of the amine. This reactivity is fundamental in various synthetic pathways, although for bioconjugation, the thiol reaction is more commonly employed due to its higher chemoselectivity. byjus.comrsc.org

Pericyclic Reactions, including Diels-Alder Cycloadditions

The electron-deficient double bond of this compound makes it an excellent dienophile ("diene-loving") in Diels-Alder reactions. The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings. It is a concerted, pericyclic reaction between a conjugated diene and a dienophile. rsc.org

N-substituted maleimides react readily with electron-rich dienes, such as substituted butadienes, cyclopentadiene, and furan (B31954), to form bicyclic adducts. acs.orgyoutube.com The reaction is thermally allowed and proceeds with high stereoselectivity, typically favoring the exo product under thermodynamic control, although endo products can be formed under kinetic control at lower temperatures. acs.org The general mechanism involves the simultaneous formation of two new carbon-carbon sigma bonds. rsc.orgmdpi.com This reactivity allows for the construction of complex polycyclic systems and has been utilized in the synthesis of natural products and in materials science. youtube.com

Table 2: Representative Diels-Alder Reaction

| Diene | Dienophile | Conditions | Product Type |

|---|---|---|---|

| 2,5-Dimethylfuran | 1-Aryl-1H-pyrrole-2,5-dione | Toluene, 80 °C | exo Diels-Alder adduct acs.org |

Electrophilic Substitution and Halogenation on the Pyrrole-2,5-dione Ring System

The pyrrole-2,5-dione ring is inherently electron-poor due to the strong electron-withdrawing nature of the two carbonyl groups. This deactivation makes the double bond resistant to attack by typical electrophiles, a reaction characteristic of electron-rich aromatic systems like benzene. libretexts.orglibretexts.org Therefore, classical electrophilic substitution reactions such as nitration or Friedel-Crafts alkylation are generally not feasible on the maleimide ring itself.

However, halogenation of the double bond can be achieved. This reaction does not typically follow a classic electrophilic aromatic substitution mechanism. Instead, reagents like N-bromosuccinimide (NBS), which is structurally related, can be used for bromination. libretexts.org The reaction can proceed via a radical mechanism, particularly in the presence of a radical initiator or light, or via an electrophilic addition mechanism under different conditions. youtube.comlibretexts.org The addition of a halogen across the double bond results in a dihalosuccinimide derivative. This process effectively saturates the ring and offers a pathway to further functionalized compounds.

Oxidation and Reduction Pathways of the Pyrrole-2,5-dione Core

The pyrrole-2,5-dione core possesses distinct redox properties centered on its carbon-carbon double bond.

Reduction: The most common reduction pathway for this compound involves the saturation of the double bond to yield the corresponding succinimide derivative, 1-isobutylpyrrolidine-2,5-dione. This transformation can be achieved using various reducing agents, including catalytic hydrogenation (e.g., H₂ with a Pd/C catalyst) or hydride reagents. youtube.comyoutube.com This reduction eliminates the electrophilic character of the Michael acceptor, rendering the molecule inert to nucleophilic addition by thiols or amines.

Oxidation: The maleimide ring itself is relatively stable towards oxidation. However, the thioether adducts formed from Michael addition are susceptible to oxidation. The sulfur atom in the succinimide thioether linkage can be oxidized to a sulfoxide (B87167) and further to a sulfone under the action of oxidizing agents. nih.gov This oxidation can occur under sample preparation conditions in proteomic studies and can be a consideration in the stability of maleimide-based bioconjugates. nih.gov

Table 3: Redox Reactions of the Pyrrole-2,5-dione System

| Reaction Type | Reagents | Product |

|---|---|---|

| Reduction | H₂, Pd/C | 1-Isobutylpyrrolidine-2,5-dione |

Derivatization and Functionalization Strategies of the Isobutyl Group

The isobutyl group attached to the nitrogen atom of this compound is a saturated alkyl chain and is generally considered chemically inert under the conditions used to modify the maleimide ring. It does not participate in the nucleophilic addition or pericyclic reactions that characterize the heterocyclic portion of the molecule.

Functionalization of the isobutyl group itself is challenging and typically requires harsh reaction conditions that may not be compatible with the maleimide ring. Strategies would be limited to standard alkane chemistry, such as free-radical halogenation at one of the C-H bonds using reagents like N-bromosuccinimide (NBS) under UV irradiation. libretexts.org This would generate a halogenated derivative that could undergo subsequent nucleophilic substitution, but such transformations are often non-selective and can lead to a mixture of products.

In practice, a more common and efficient strategy for obtaining a functionalized N-substituent is not to derivatize the isobutyl group post-synthesis, but rather to synthesize the N-substituted maleimide from a pre-functionalized primary amine (e.g., an amino alcohol or a diamine) and maleic anhydride. This approach allows for precise control over the placement and type of functionality on the N-substituent. The isobutyl group primarily serves to confer specific physical properties, such as solubility and lipophilicity, to the molecule. nih.govnih.gov

Computational Chemistry and Theoretical Studies of 1 Isobutyl 1h Pyrrole 2,5 Dione

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of 1-Isobutyl-1H-pyrrole-2,5-dione. scienceopen.com DFT methods are routinely used to calculate the potential energy surface of molecular systems, offering a balance between accuracy and computational cost. scienceopen.com

Key parameters derived from DFT calculations that help in predicting reactivity include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. For N-substituted maleimides, the LUMO is typically located on the electron-deficient maleimide (B117702) ring, making it susceptible to nucleophilic attack.

Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the electron density distribution and helps identify sites for electrophilic and nucleophilic attack. researchgate.netyoutube.comwalisongo.ac.id In this compound, the oxygen atoms of the carbonyl groups would exhibit a negative electrostatic potential (red/yellow regions), indicating electron-rich areas and sites for electrophilic attack. Conversely, the carbon atoms of the maleimide double bond and the carbonyl carbons would show a positive potential (blue regions), indicating electron-deficient areas susceptible to nucleophilic attack. researchgate.netyoutube.comwalisongo.ac.id

Table 1: Predicted Outputs of DFT Calculations for this compound

| Calculated Property | Predicted Outcome and Significance |

| HOMO-LUMO Energy Gap | A moderate energy gap is expected, indicating reasonable stability but with potential for reactivity, particularly at the maleimide double bond. |

| Molecular Electrostatic Potential (MEP) | Negative potential around the carbonyl oxygens, positive potential on the ring carbons. This map helps predict sites for Michael addition reactions. |

| Natural Bond Orbital (NBO) Analysis | Provides quantitative values of partial charges on each atom, confirming the qualitative predictions from the MEP map. walisongo.ac.id |

| Global Reactivity Descriptors | Parameters like chemical hardness, softness, and electrophilicity index can be calculated to quantify the molecule's overall reactivity. mdpi.com |

Molecular Modeling and Dynamics Simulations to Understand Conformation and Interactions

Molecular modeling and molecular dynamics (MD) simulations are powerful techniques to explore the conformational landscape and intermolecular interactions of this compound. nih.govnih.gov These methods simulate the movement of atoms and molecules over time, providing a dynamic view of their behavior. arxiv.org

The conformational flexibility of this compound is primarily due to the rotation around the single bonds of the isobutyl group. MD simulations can reveal the preferred conformations of the isobutyl chain and its influence on the accessibility of the reactive maleimide ring. This is particularly important in the context of its interactions with other molecules, such as in bioconjugation reactions with proteins or in solution. nih.gov

MD simulations can be used to study the stability of this compound in different solvent environments. nih.gov The simulations can provide information on solvation energies and the arrangement of solvent molecules around the solute, which can affect its reactivity. For instance, in aqueous solutions, water molecules are expected to form hydrogen bonds with the carbonyl oxygens of the maleimide ring.

Furthermore, MD simulations are valuable in studying the binding of N-substituted maleimides to biological macromolecules. nih.gov By simulating the complex of this compound with a target protein, one can assess the stability of the bound conformation and identify key interactions that contribute to binding affinity. rsc.org

Table 2: Applications of Molecular Modeling and Dynamics for this compound

| Simulation Type | Information Gained | Relevance |

| Conformational Analysis in Vacuum | Identifies low-energy conformations of the isobutyl group. | Provides a baseline understanding of the molecule's intrinsic flexibility. |

| Molecular Dynamics in Solution | Simulates the molecule's behavior in a solvent, showing solvent interactions and their effect on conformation. | Helps to understand how the solvent environment influences reactivity and stability. nih.gov |

| Binding Simulations with Proteins | Assesses the stability and interaction patterns when bound to a biological target. | Crucial for applications in drug design and bioconjugation. nih.gov |

Prediction of Spectroscopic Properties through Computational Methods

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), can be used to predict the spectroscopic properties of this compound, such as its UV-Visible, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectra. researchgate.net

The UV-Visible absorption spectrum of N-substituted maleimides is characterized by transitions within the conjugated maleimide ring. rsc.org It is predicted that the isobutyl substituent will have a minor effect on the position of the main absorption peak (λmax), as the electronic transitions are largely localized to the pyrrole-2,5-dione chromophore. rsc.org

Computational methods can also predict the vibrational frequencies of the molecule, which correspond to the peaks in its IR spectrum. researchgate.net This can aid in the interpretation of experimental IR spectra and the identification of characteristic functional groups. For this compound, key predicted vibrational modes would include the C=O stretching of the carbonyl groups and the C=C stretching of the maleimide double bond.

Similarly, NMR chemical shifts can be calculated computationally. These predictions can be compared with experimental data to confirm the structure of the molecule and to assign specific signals to the various protons and carbons in the isobutyl group and the maleimide ring.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Feature | Computational Method |

| UV-Visible Spectroscopy | Absorption maximum (λmax) primarily determined by the maleimide ring's π→π* transition. rsc.org | TD-DFT |

| Infrared (IR) Spectroscopy | Characteristic C=O and C=C stretching frequencies. | DFT |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Predicted ¹H and ¹³C chemical shifts for the isobutyl and maleimide moieties. | DFT with GIAO method |

Reaction Mechanism Elucidation using Transition State Calculations

Transition state calculations are a cornerstone of computational chemistry for elucidating reaction mechanisms. ucsb.edu By locating the transition state structure on the potential energy surface, the energy barrier (activation energy) for a reaction can be calculated, providing insights into the reaction kinetics. nih.govims.ac.jp

For this compound, a key reaction of interest is the Michael addition of a nucleophile, such as a thiol group from a cysteine residue in a protein, to the electron-deficient double bond of the maleimide ring. Transition state calculations can model this reaction, identifying the geometry of the transition state and the associated activation energy. mdpi.com

These calculations can help to understand the factors that influence the reaction rate, such as the nature of the nucleophile and the solvent. For example, comparing the calculated activation energies for the reaction of this compound with different nucleophiles can predict which reaction will be faster.

Reactive molecular dynamics (ReaxFF) simulations can also be employed to study reaction pathways, especially for more complex processes like thermal decomposition or soot formation, by modeling bond breaking and formation over time. nih.govresearchgate.net

Table 4: Steps in Transition State Calculation for the Reaction of this compound with a Thiol

| Step | Description | Expected Outcome |

| 1. Reactant and Product Optimization | The geometries of the reactants (this compound and a model thiol) and the product (the Michael adduct) are optimized to their lowest energy states. | Stable structures of the starting materials and the final product. |

| 2. Transition State Search | A search for the first-order saddle point on the potential energy surface connecting the reactants and products is performed. ucsb.edu | The geometry of the transition state, where the new C-S bond is partially formed. |

| 3. Frequency Calculation | A frequency calculation is performed on the transition state structure. | Confirms the structure is a true transition state by the presence of a single imaginary frequency corresponding to the reaction coordinate. youtube.com |

| 4. Activation Energy Calculation | The energy difference between the transition state and the reactants is calculated. | Provides the activation energy, a key parameter for determining the reaction rate. |

Structure Activity Relationship Sar Studies of 1 Isobutyl 1h Pyrrole 2,5 Dione Derivatives

Influence of the N-Alkyl Substituent on Biological Efficacy and Selectivity

The nature of the substituent attached to the nitrogen atom of the pyrrole-2,5-dione ring significantly impacts the molecule's physicochemical properties and, consequently, its biological activity. The N-isobutyl group in 1-Isobutyl-1H-pyrrole-2,5-dione is a branched, non-polar alkyl chain that influences the compound's lipophilicity, steric profile, and electronic characteristics.

Electronic Effects: The N-alkyl group's electron-donating or withdrawing nature affects the electrophilicity of the maleimide's carbon-carbon double bond. Longer alkyl chains, like the isobutyl group, are generally considered electron-donating. This can increase the stability of maleimide-thiol conjugates, which is advantageous in drug design as it can prevent unwanted side reactions such as thiazine rearrangement nih.gov. Conversely, maleimides with more electron-withdrawing substituents at the nitrogen atom exhibit greater electrophilic character, leading to more rapid reactions with thiols and faster hydrolysis of the resulting thioether adduct nih.gov.

Steric Effects and Chain Length: The size and branching of the N-alkyl substituent can introduce steric hindrance, which may affect the rate and selectivity of reactions, such as the Michael addition, with biological nucleophiles rsc.org. While linear alkyl chains can be accommodated by many biological targets, a branched substituent like isobutyl may provide enhanced selectivity by favoring binding to proteins with specifically shaped pockets. Studies on copolymers with N-(n-alkyl)maleimide side chains have shown that the length of the alkyl group influences surface properties, which can be extrapolated to how these molecules interact with biological membranes or protein surfaces researchgate.net. The isobutyl group, with its specific bulk and conformation, therefore contributes to a unique interaction profile that can be optimized for specific biological targets.

| N-Substituent Property | Influence on Maleimide (B117702) Core | Effect on Biological Interaction | Reference |

|---|---|---|---|

| Electronic Nature (e.g., Isobutyl - electron-donating) | Decreases electrophilicity of the double bond. | Increases stability of the maleimide-thiol conjugate, potentially reducing off-target reactions. | nih.gov |

| Steric Bulk (e.g., Isobutyl - branched) | Introduces steric hindrance around the nitrogen atom. | Can enhance binding selectivity for specific protein pockets and may affect reaction rates. | rsc.org |

| Lipophilicity | Increases the overall non-polar character of the molecule. | Affects membrane permeability and interaction with hydrophobic binding sites. | researchgate.net |

Effects of Substitutions on the Pyrrole (B145914) Ring (Positions 3 and 4) on Pharmacological Profiles

Modifications at the 3 and 4 positions of the pyrrole-2,5-dione ring are a cornerstone of SAR studies, as these changes directly alter the shape, electronics, and hydrogen-bonding potential of the molecule's core. A wide array of pharmacological activities can be achieved by introducing different substituents at these positions nih.govresearchgate.net. For instance, various 3,4-disubstituted maleimides are found in natural products and other bioactive molecules, exhibiting activities ranging from anticancer to anti-inflammatory mdpi.comnih.govnih.gov.

Indolylmaleimide derivatives, where indole rings are attached at positions 3 and 4, have been extensively developed as potent and selective protein kinase inhibitors nih.gov. Similarly, 3,4-di(aryl)maleimide structures have been investigated as antitumor agents that exhibit antitubulin activity nih.gov. The introduction of smaller groups, such as methyl or bromo substituents, has also yielded compounds with significant biological effects. For example, 3,4-dibromo-1H-pyrrole-2,5-dione has been described as having antifungal and cytotoxic properties mdpi.com. These findings underscore the critical role of C3/C4 substituents in defining the therapeutic potential of the maleimide scaffold.

| Substituent at Position 3 and/or 4 | Resulting Pharmacological Profile | Example or Compound Class | Reference |

|---|---|---|---|

| Indolyl groups | Protein kinase inhibition | Bisindolylmaleimides (e.g., precursors to Enzastaurin) | nih.gov |

| Aryl groups | Antitumor (antitubulin activity) | 3,4-di(aryl)maleimide F | nih.gov |

| Bromo groups | Antifungal, Cytotoxic | 3,4-dibromo-1H-pyrrole-2,5-dione | mdpi.com |

| Methyl groups | Anti-inflammatory | 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives | mdpi.com |

| Various (via γ′-addition) | General bioactivity (e.g., GSK-3 inhibition) | Synthesized 3,4-disubstituted maleimides | nih.gov |

Stereochemical Aspects and Chiral Recognition in Biological Systems

Stereochemistry is a fundamental aspect of drug action, as biological macromolecules like enzymes and receptors are chiral. While the this compound ring is itself achiral and planar, the introduction of substituents at positions 3 and 4, or subsequent reactions involving the double bond, can generate one or more stereocenters. The specific three-dimensional arrangement of atoms is crucial for proper binding to a biological target and eliciting a desired pharmacological response.

A prominent example illustrating the importance of stereochemistry is the asymmetric Michael addition of nucleophiles to the double bond of N-substituted maleimides mdpi.com. These reactions are frequently used to synthesize optically pure succinimides, which are valuable chiral building blocks rsc.org. The high degree of enantioselectivity achieved in these reactions, often guided by chiral organocatalysts, highlights that the approach of a reactant to the maleimide face is highly controlled researchgate.netresearchgate.net. This implies that in a biological context, a receptor or enzyme active site will also exhibit a preference for one stereoisomer over another. The differential binding affinity between enantiomers can lead to significant differences in potency, efficacy, and even the type of biological activity observed. Therefore, controlling the stereochemistry of derivatives of this compound is essential for developing selective and effective therapeutic agents.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design of Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. By developing mathematical models, QSAR enables the prediction of the activity of novel molecules, thereby guiding the rational design of more potent and selective analogs. Several QSAR studies have been performed on derivatives of the pyrrole-2,5-dione scaffold to elucidate the key structural features required for specific biological activities.

For example, a fragment-based QSAR (FB-QSAR) approach was used to design pyrrole derivatives as dual inhibitors of cyclooxygenase-1 (COX-1) and COX-2 nih.gov. This study revealed that steric, electrostatic, and hydrophobic fields significantly influence inhibitory activity, with the steric field having the most substantial impact nih.gov. Another study on N-substituted 3,4-pyrroledicarboximides used a 3D/4D QSAR model to evaluate their potential as anti-inflammatory and antioxidant agents, successfully predicting their lipoxygenase (LOX) inhibitory activity mdpi.com. Furthermore, Density Functional Theory (DFT) studies have been used to correlate electronic properties, such as the HOMO-LUMO energy gap, with the antioxidant activity of pyrrole-2,5-dione analogs, finding that compounds with a low energy gap tend to have higher activity researchgate.net. These examples demonstrate the power of QSAR and computational modeling in refining the structure of lead compounds like this compound to optimize their pharmacological profiles.

| QSAR/Modeling Approach | Compound Class Studied | Key Descriptors/Parameters | Biological Activity Modeled | Reference |

|---|---|---|---|---|

| Fragment-Based QSAR (FB-QSAR) | Pyrrole derivatives | Steric, Electrostatic, Hydrophobic fields | COX-1/COX-2 Inhibition | nih.gov |

| 3D/4D QSAR with Docking | N-substituted 3,4-pyrroledicarboximides | Probability to be active (Pa) | Anti-inflammatory, Antioxidant, LOX Inhibition | mdpi.com |

| Density Functional Theory (DFT) | Pyrrole-2,5-dione analogs | HOMO-LUMO energy gap, HOMO energy | Antioxidant activity | researchgate.net |

Applications in Materials Science and Polymer Chemistry

Use as Monomers in Polymer Synthesis and Polymerization Kinetics

1-Isobutyl-1H-pyrrole-2,5-dione, as a derivative of maleimide (B117702), can be readily employed as a monomer in various polymerization processes. The electron-deficient double bond in the maleimide ring is susceptible to radical attack, making it a suitable candidate for free-radical polymerization and copolymerization.

Copolymerization with Vinyl Monomers

N-substituted maleimides, including this compound, can be copolymerized with a variety of vinyl monomers to produce polymers with tailored properties. The incorporation of the maleimide unit can enhance the thermal stability and modify the solubility of the resulting copolymers. The reactivity of the maleimide monomer in copolymerization is dependent on the comonomer used. The tendency of N-substituted maleimides to form alternating copolymers with electron-donating monomers is a key feature in designing polymer chains with specific microstructures.

The reactivity ratios (r1 and r2) for the copolymerization of N-substituted maleimides with different vinyl monomers provide insight into the polymerization kinetics and the resulting copolymer composition. While specific data for this compound is not extensively documented in readily available literature, the behavior of structurally similar N-alkylmaleimides can provide valuable approximations. For instance, the copolymerization of N-butylmaleimide with various vinyl monomers has been studied, and the reactivity ratios indicate a high tendency for cross-propagation.

Table 1: Reactivity Ratios for Copolymerization of N-Substituted Maleimides (M1) with Vinyl Monomers (M2)

| N-Substituted Maleimide (M1) | Vinyl Monomer (M2) | r1 | r2 | Copolymerization Characteristics |

|---|---|---|---|---|

| N-Butylmaleimide | Styrene | ~0.07 | ~0.14 | Tendency towards alternation |

| N-Phenylmaleimide | Styrene | 0.03 | 0.09 | Strong alternating tendency |

| N-Cyclohexylmaleimide | Methyl Methacrylate | 0.20 | 2.15 | MMA is more reactive |

| N-Phenylmaleimide | Vinyl Acetate | 3.5 | 0.055 | N-Phenylmaleimide is more reactive |

This table presents representative data for various N-substituted maleimides to illustrate general reactivity trends. Actual values for this compound may vary.

Synthesis of Functionalized Polymers through Maleimide-Thiol Click Chemistry

The reaction between a maleimide and a thiol group, a type of Michael addition, is a highly efficient and selective "click" reaction. mdpi.com This reaction proceeds under mild conditions, often without the need for a catalyst, and with high yields, making it an ideal method for the synthesis and functionalization of polymers. mdpi.comresearchgate.net this compound can be utilized in two primary ways in this context: as a functional monomer to be incorporated into a polymer chain, or as a small molecule for modifying thiol-containing polymers.

When copolymerized with other monomers, the isobutyl-maleimide units act as handles for post-polymerization modification. Thiol-containing molecules, such as peptides, drugs, or other functional polymers, can be grafted onto the polymer backbone via the maleimide-thiol click reaction. This approach allows for the creation of well-defined, functional polymer architectures. mdpi.com The kinetics of the thiol-maleimide reaction can be influenced by factors such as the pH of the medium and the pKa of the thiol. researchgate.net

Development of Advanced Polymer Materials, including Polyurethanes

The incorporation of this compound or similar maleimide derivatives into polymer structures can lead to the development of advanced materials with enhanced properties. The rigid maleimide ring can increase the glass transition temperature (Tg) and improve the thermal stability of polymers.

In the context of polyurethanes, N-alkyl maleimides can be introduced to create functional or crosslinkable materials. mdpi.com One approach involves synthesizing a polyurethane backbone with pendant furan (B31954) groups. These furan-modified polyurethanes can then be reacted with N-alkyl maleimides, such as this compound, via a Diels-Alder reaction. mdpi.comnih.gov This [4+2] cycloaddition is reversible, allowing for the creation of thermally mendable or self-healing polyurethane networks. researchgate.net

Another strategy is to use a maleimide-containing diol or diisocyanate in the polyurethane synthesis. This directly incorporates the maleimide functionality into the polyurethane backbone. mdpi.comresearchgate.net The resulting maleimide-functionalized polyurethanes can then undergo further reactions, such as crosslinking through the maleimide double bond or conjugation with thiol-containing molecules. mdpi.comresearchgate.net

Corrosion Inhibition Applications of Pyrrole-2,5-dione Derivatives

Derivatives of 1H-pyrrole-2,5-dione have demonstrated significant potential as corrosion inhibitors for various metals and alloys, particularly for carbon steel in acidic environments. l-i.co.uk The effectiveness of these compounds stems from their ability to adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium.

The adsorption process is facilitated by the presence of heteroatoms (nitrogen and oxygen) and the π-electrons in the pyrrole-2,5-dione ring. These features allow the molecules to interact with the vacant d-orbitals of the metal atoms. The specific N-substituent, in this case, the isobutyl group, can also influence the inhibition efficiency by affecting the molecule's solubility and spatial orientation on the metal surface.

Studies on various N-substituted maleimides have shown that they act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions of the corrosion process. The inhibition efficiency generally increases with the concentration of the inhibitor.

Table 2: Corrosion Inhibition Efficiency of Representative Pyrrole-2,5-dione Derivatives on Carbon Steel in 1 M HCl

| Inhibitor | Concentration (mM) | Inhibition Efficiency (%) | Method |

|---|---|---|---|

| 1-Phenyl-1H-pyrrole-2,5-dione | 1.0 | 92.5 | Weight Loss |

| 1-(4-Methylphenyl)-1H-pyrrole-2,5-dione | 1.0 | 94.2 | Weight Loss |

| 1-Phenyl-1H-pyrrole-2,5-dione | 1.0 | 93.8 | EIS |

| 1-(4-Methylphenyl)-1H-pyrrole-2,5-dione | 1.0 | 95.1 | EIS |

This table presents data for structurally related compounds to illustrate the general efficacy of the pyrrole-2,5-dione core in corrosion inhibition. The performance of this compound is expected to be in a similar range.

Bioconjugation and Surface Functionalization via the Maleimide Moiety

The maleimide group is a key functional handle for bioconjugation and surface functionalization due to its high reactivity and specificity towards thiol groups, which are present in the cysteine residues of proteins and peptides. This compound can be used to introduce this reactive moiety onto various substrates.

For bioconjugation, a molecule of interest (e.g., a drug, a fluorescent dye, or a targeting ligand) can be first functionalized with this compound. The resulting maleimide-activated molecule can then be selectively coupled to a protein or peptide. This strategy is widely used in the development of antibody-drug conjugates (ADCs) and other targeted therapies.

In materials science, the maleimide group is employed for surface functionalization. Surfaces can be modified to present thiol groups, which can then react with this compound to create a maleimide-functionalized surface. Alternatively, polymers containing this compound units can be grafted onto a surface. These modified surfaces can then be used to immobilize biomolecules, creating biosensors, biocompatible coatings, and platforms for cell culture. The interfacial activity assisted surface functionalization (IAASF) technique, for example, can be used to incorporate maleimide groups onto the surface of nanoparticles for targeted drug delivery. nih.gov

Future Research Directions and Translational Perspectives for 1 Isobutyl 1h Pyrrole 2,5 Dione

Exploration of Novel Synthetic Pathways for Sustainable Production

The traditional synthesis of N-substituted maleimides, including 1-Isobutyl-1H-pyrrole-2,5-dione, often involves multi-step processes that may utilize hazardous reagents and solvents. Future research is increasingly focused on developing more sustainable and environmentally friendly synthetic methodologies. These "green chemistry" approaches aim to improve efficiency, reduce waste, and minimize environmental impact.

One promising avenue is the use of microwave-assisted synthesis . This technique can significantly accelerate reaction times and improve yields compared to conventional heating methods. nih.govtandfonline.comnanosoftpolymers.com For the synthesis of N-alkyl maleimides, microwave irradiation has been shown to be an effective tool, often leading to cleaner reactions and easier purification.

Another key area of exploration is the development of one-pot synthesis procedures. These reactions, where multiple synthetic steps are carried out in a single reaction vessel, offer significant advantages in terms of reduced solvent usage, energy consumption, and waste generation. chemeo.commdpi.comrsc.org Researchers are investigating one-pot methods for the synthesis of various pyrrole (B145914) and maleimide (B117702) derivatives, which could be adapted for the production of this compound. mdpi.comspecificpolymers.comwikipedia.org

Furthermore, the exploration of biocatalytic methods presents an exciting frontier for the sustainable production of maleimides. The use of enzymes as catalysts can offer high selectivity and operate under mild, environmentally benign conditions. While still an emerging area for this class of compounds, biocatalysis holds the potential to provide a truly green and sustainable route to this compound and its derivatives.

The table below summarizes some of the key sustainable synthetic approaches being explored for N-substituted maleimides.

| Synthetic Approach | Advantages | Key Research Focus |

| Microwave-Assisted Synthesis | Faster reaction times, higher yields, reduced side reactions. | Optimization of reaction conditions for specific N-alkyl maleimides. |

| One-Pot Synthesis | Reduced waste, energy efficiency, simplified procedures. | Development of novel multi-component reactions for direct synthesis. |

| Green Solvents | Reduced environmental impact and toxicity. | Use of ionic liquids or water as reaction media. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Identification and engineering of enzymes for maleimide synthesis. |

Discovery of Undiscovered Biological Targets and Therapeutic Applications

The pyrrole-2,5-dione scaffold is present in a variety of compounds with known biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.gov While specific research on the biological targets of this compound is still in its early stages, the broader class of N-substituted maleimides has shown promise in several therapeutic areas.

A significant area of investigation is their potential as enzyme inhibitors . For instance, certain N-alkylmaleimides have been identified as time-dependent inactivators of prostaglandin (B15479496) endoperoxide synthases (PGHS), enzymes involved in the inflammatory response. This suggests that this compound and its derivatives could be explored as potential anti-inflammatory agents.

Furthermore, the maleimide moiety is known to react with thiol groups in proteins, a property that can be exploited for targeted drug delivery and the development of covalent inhibitors. This reactivity makes them valuable tools in chemical biology and drug discovery for probing protein function and identifying new therapeutic targets.

Recent studies on other pyrrole-2,5-dione derivatives have highlighted their potential as cholesterol absorption inhibitors , suggesting a possible role in the management of atherosclerosis. tandfonline.com The isobutyl substituent in this compound could influence its lipophilicity and binding affinity to biological targets, potentially leading to unique pharmacological profiles.

Future research in this area will likely focus on:

High-throughput screening of this compound against various biological targets.

Mechanism of action studies to elucidate how this compound exerts its biological effects.

Structure-activity relationship (SAR) studies to design and synthesize more potent and selective derivatives.

Design and Development of Advanced Material Systems Incorporating this compound

The maleimide group is a versatile functional handle in polymer chemistry, enabling the creation of a wide range of advanced materials. nih.govtandfonline.com The incorporation of this compound into polymer structures can impart specific properties, making it a valuable building block for materials with tailored functionalities.

One of the key applications of maleimides in materials science is in the development of thermosetting resins and high-performance polymers . These materials are known for their excellent thermal stability and mechanical properties, making them suitable for use in demanding applications such as aerospace and electronics. The isobutyl group in this compound can influence the processing characteristics and final properties of these polymers.

Maleimide-containing polymers are also extensively used in bioconjugation and biomedical applications . nanosoftpolymers.com The thiol-reactive nature of the maleimide group allows for the covalent attachment of biomolecules, such as peptides and proteins, to polymer backbones. nanosoftpolymers.com This has led to the development of drug delivery systems, hydrogels for tissue engineering, and diagnostic tools. Copolymers containing N-isopropylacrylamide, a compound structurally related to the isobutyl derivative, have been investigated for their ability to bind and release drugs in response to temperature changes.

The reactivity of the maleimide double bond also allows for its participation in Diels-Alder reactions , which can be used to create self-healing materials. By incorporating furan (B31954) and maleimide groups into a polymer network, materials can be designed that can be thermally repaired after damage.

Future research in this area will likely involve the synthesis and characterization of novel copolymers and blends containing this compound to explore their potential in:

Advanced composites with enhanced strength and temperature resistance.

Stimuli-responsive materials for sensors and actuators.

Biocompatible and biodegradable polymers for medical devices.

The table below provides an overview of the potential applications of this compound in advanced material systems.

| Material System | Key Property | Potential Application |

| Thermosetting Resins | High thermal stability, mechanical strength. | Aerospace components, electronic encapsulants. |

| Bioconjugates | Thiol-reactive, biocompatible. | Drug delivery, tissue engineering, diagnostics. |

| Self-Healing Polymers | Reversible covalent bonding (Diels-Alder). | Coatings, structural components with extended lifespan. |

| Copolymers | Tunable properties (e.g., thermal response). | Smart materials, controlled release systems. |

Potential for Clinical Translation of Potent Derivatives

The journey of a chemical compound from the laboratory to a clinically approved therapeutic is long and challenging. For this compound, the potential for clinical translation will depend on the identification of potent and selective derivatives with favorable pharmacological properties.

The development of potent derivatives will likely involve extensive structure-activity relationship (SAR) studies . By systematically modifying the structure of this compound, researchers can aim to enhance its activity against specific biological targets while minimizing off-target effects. For example, in the context of enzyme inhibition, modifications to the isobutyl group or the pyrrole-2,5-dione ring could lead to derivatives with improved binding affinity and inhibitory potency.

Preclinical studies will be crucial to evaluate the efficacy and safety of any promising derivatives. These studies will involve in vitro assays to determine the compound's activity and selectivity, as well as in vivo studies in animal models to assess its pharmacokinetic properties and potential toxicity.

The clinical translation of maleimide-based compounds is not without precedent. Maleimides are already used in approved antibody-drug conjugates (ADCs) for cancer therapy, demonstrating their potential in a clinical setting. This existing clinical experience with the maleimide scaffold could facilitate the regulatory pathway for new derivatives.

Future research efforts will need to focus on:

Identifying specific disease areas where derivatives of this compound show the most promise.

Conducting comprehensive preclinical testing to establish a strong safety and efficacy profile.

Developing robust and scalable manufacturing processes for any lead candidates.

Emerging Technologies and Methodologies in Pyrrole-2,5-dione Research

Advances in technology and analytical methods are continually shaping the landscape of chemical research. For the study of this compound and its derivatives, several emerging technologies hold significant promise.

High-throughput screening (HTS) technologies are enabling the rapid testing of large libraries of compounds against a wide range of biological targets. This can accelerate the discovery of new biological activities for this compound and its analogs.

Computational modeling and simulation are becoming increasingly powerful tools in drug discovery and materials science. Molecular docking studies can predict how a compound will interact with a biological target, guiding the design of more potent derivatives. Similarly, computational methods can be used to predict the properties of new materials, reducing the need for extensive experimental work.

Advanced spectroscopic and imaging techniques are providing unprecedented insights into the behavior of molecules at the cellular and subcellular level. Techniques such as super-resolution microscopy and in vivo imaging can be used to track the distribution and activity of fluorescently-labeled derivatives of this compound, providing valuable information about their mechanism of action.

Furthermore, the development of novel synthetic methodologies , such as flow chemistry and automated synthesis, is streamlining the process of creating and testing new compounds. These technologies can significantly accelerate the pace of research and development in the field of pyrrole-2,5-dione chemistry.

The integration of these emerging technologies will be crucial for unlocking the full potential of this compound and its derivatives in both therapeutic and materials science applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。